molecular formula C8H4INO2 B1313217 4-Iodoindoline-2,3-dione CAS No. 20780-75-0

4-Iodoindoline-2,3-dione

Cat. No. B1313217
CAS RN: 20780-75-0
M. Wt: 273.03 g/mol
InChI Key: NYWOXCHAPWQNFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoindolines, including 4-Iodoindoline-2,3-dione, have been synthesized using simple heating and relatively quick solventless reactions . The aim of this contribution was to develop a green synthesis technique for isoindolines/dioxoisoindolines .


Molecular Structure Analysis

The molecular formula of 4-Iodoindoline-2,3-dione is C8H4INO2 . The InChI code is 1S/C8H4INO2/c9-4-2-1-3-5-6 (4)7 (11)8 (12)10-5/h1-3H, (H,10,11,12) .


Chemical Reactions Analysis

4-Iodoindoline-2,3-dione is a heterocyclic organic compound, which can be used as an intermediate in pharmaceutical synthesis .


Physical And Chemical Properties Analysis

4-Iodoindoline-2,3-dione has a density of 2.106±0.06 g/cm3 (Predicted) . Its melting point is 227-229° . The pKa is 8.88±0.20 (Predicted) .

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure Analysis : The crystal structure of similar compounds, such as 1-Ethyl-5-iodoindoline-2,3-dione, has been analyzed to understand their planarity and intermolecular interactions, which are critical for their application in material science and drug design (Wang et al., 2013).
  • Computational Chemistry : Computational methods, like Density Functional Theory (DFT), have been used to analyze the molecular structure and electronic properties of similar compounds, aiding in the understanding of their reactivity and potential applications in various fields (Tarı & Demirtaş, 2022).

Application in Drug Design

  • AChE Inhibitor : Dioxoisoindolines, a class to which 4-Iodoindoline-2,3-dione belongs, have been studied for their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease. This indicates potential therapeutic applications in neurodegenerative diseases (Andrade-Jorge et al., 2018).

Green Chemistry and Environmental Applications

  • Green Catalytic Systems : Isoindoline-1,3-dione derivatives, a group that includes 4-Iodoindoline-2,3-dione, have been synthesized using environmentally friendly methods, like Water Extract of Onion Peel Ash (WEOPA). This approach is significant for sustainable chemistry and bio-waste management (Journal et al., 2019).

Material Science and Novel Applications

  • Optoelectronic Properties : Novel derivatives of isoindoline-1,3-dione have been synthesized and characterized for their optoelectronic properties, indicating potential use in electronic and photonic devices (Mane et al., 2019).
  • Molecular Docking and Antimicrobial Studies : Molecular docking studies have been conducted on isoindoline-1,3-dione derivatives to explore their antimicrobial potential, suggesting their use in developing new antimicrobial agents (Ghabbour & Qabeel, 2016).

Safety And Hazards

The compound is classified as an irritant . The safety information includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

4-Iodoindoline-2,3-dione can be used as an intermediate in pharmaceutical synthesis . Therefore, its future directions could involve its use in the development of new pharmaceuticals.

properties

IUPAC Name

4-iodo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWOXCHAPWQNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442857
Record name 4-Iodoindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodoindoline-2,3-dione

CAS RN

20780-75-0
Record name 4-Iodoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodoindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YC Liu, CJ Ye, Q Chen, GF Yang - Tetrahedron Letters, 2013 - Elsevier
Indoline-2,3-diones (isatins) and their derivatives are important heterocycles found in nature and present in numerous bioactive compounds. Very few examples related to the synthesis …
Number of citations: 18 www.sciencedirect.com
Y Li, G Pan, Y Chen, Q Yang, T Hao, L Zhao… - European Journal of …, 2018 - Elsevier
Telomerase is aberrantly expressed in many cancers and plays an important role in the development of cellular immortality and oncogenesis, which makes it a potential cancer …
Number of citations: 24 www.sciencedirect.com
JC Henise - 2011 - search.proquest.com
A structure-based design strategy was used to transform a promiscuous oxindole kinase inhibitor scaffold into the first cysteine-reactive, irreversible inhibitors of the human centrosomal …
Number of citations: 2 search.proquest.com

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